
(S)-Methyl 3-amino-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-amino-2-methylpropanoate is a chiral amino acid derivative with the molecular formula C5H11NO2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is known for its role in enzymatic reactions, particularly those involving transaminases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2-methylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-2-methylpropanoic acid.
Amidation: The carboxylic acid group of (S)-2-methylpropanoic acid is converted to an amide using reagents like thionyl chloride (SOCl2) and ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: The final step involves esterification of the amine with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes using transaminase enzymes. These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid, resulting in the formation of the desired amino acid derivative. This method is preferred due to its high enantioselectivity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-amino-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly transaminases.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-amino-2-methylpropanoate involves its role as a substrate for transaminase enzymes. These enzymes catalyze the transfer of an amino group from the compound to a keto acid, resulting in the formation of a new amino acid and a new keto acid. The molecular targets include the active sites of transaminase enzymes, where the compound binds and undergoes the transamination reaction.
Comparación Con Compuestos Similares
Similar Compounds
®-Methyl 3-amino-2-methylpropanoate: The enantiomer of (S)-Methyl 3-amino-2-methylpropanoate with similar chemical properties but different biological activity.
(S)-3-Amino-2-methylpropanoic acid: The non-esterified form of the compound, which has different solubility and reactivity.
(S)-Methyl 2-amino-3-methylbutanoate: A structurally similar compound with an additional methyl group, leading to different steric and electronic effects.
Uniqueness
This compound is unique due to its specific chiral configuration and its role as a substrate for transaminase enzymes. Its high enantioselectivity and versatility in chemical reactions make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
methyl (2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 |
Clave InChI |
BXGDNKQFNQZCLG-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](CN)C(=O)OC |
SMILES canónico |
CC(CN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




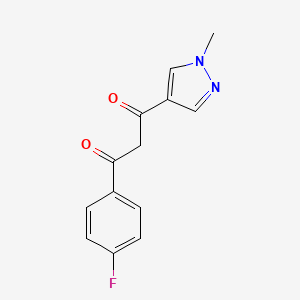
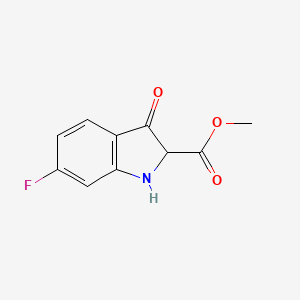
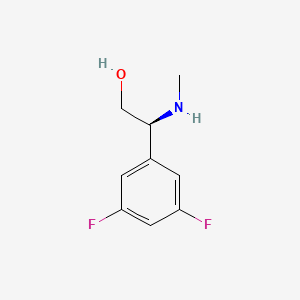

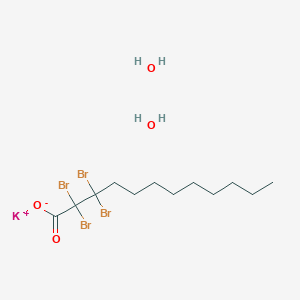

![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)


![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)
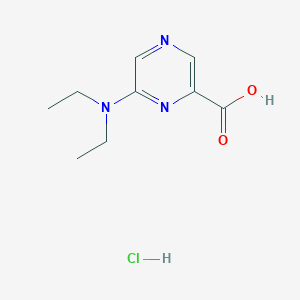
![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
